molecular formula C22H20O4 B14449034 9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione CAS No. 78757-88-7

9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione

Katalognummer: B14449034
CAS-Nummer: 78757-88-7
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: YIZBSDSJISRZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups such as ketones and ethers.

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones and other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄

Eigenschaften

CAS-Nummer

78757-88-7

Molekularformel

C22H20O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

9-ethyl-4,6-dimethoxy-7,8-dihydrotetracene-5,12-dione

InChI

InChI=1S/C22H20O4/c1-4-12-8-9-14-13(10-12)11-16-19(22(14)26-3)21(24)18-15(20(16)23)6-5-7-17(18)25-2/h5-7,10-11H,4,8-9H2,1-3H3

InChI-Schlüssel

YIZBSDSJISRZOT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=CC3=C(C(=C2CC1)OC)C(=O)C4=C(C3=O)C=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.